molecular formula C15H14N4O3 B7758277 N'-[1-(3-aminophenyl)ethylidene]-4-nitrobenzohydrazide

N'-[1-(3-aminophenyl)ethylidene]-4-nitrobenzohydrazide

Cat. No.: B7758277
M. Wt: 298.30 g/mol
InChI Key: HXGWREMJYLHPPL-LICLKQGHSA-N
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Description

N’-[1-(3-aminophenyl)ethylidene]-4-nitrobenzohydrazide is a chemical compound with the molecular formula C15H14N4O3 This compound is characterized by the presence of an aminophenyl group, a nitrobenzene moiety, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-aminophenyl)ethylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 3-aminophenylacetaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-[1-(3-aminophenyl)ethylidene]-4-nitrobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-aminophenyl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[1-(3-aminophenyl)ethylidene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[1-(3-aminophenyl)ethylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide
  • N’-[1-(3-aminophenyl)ethylidene]benzenesulfonohydrazide
  • N’-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide

Uniqueness

N’-[1-(3-aminophenyl)ethylidene]-4-nitrobenzohydrazide is unique due to the presence of both an aminophenyl group and a nitrobenzene moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-10(12-3-2-4-13(16)9-12)17-18-15(20)11-5-7-14(8-6-11)19(21)22/h2-9H,16H2,1H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGWREMJYLHPPL-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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